3-(Benzyloxy)-4-hydroxybenzoic acid
Overview
Description
3-(Benzyloxy)-4-hydroxybenzoic acid is an organic compound with the molecular formula C14H12O4. It is a derivative of benzoic acid, featuring a benzyloxy group at the 3-position and a hydroxyl group at the 4-position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
Benzylic compounds are known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring .
Mode of Action
The mode of action of 3-(Benzyloxy)-4-hydroxybenzoic acid is likely to involve interactions at the benzylic position. Reactions at this position can include free radical bromination, nucleophilic substitution, and oxidation . The compound may undergo a reaction where a hydrogen atom at the benzylic position is removed, a process that can be resonance stabilized .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical pathways, including those involving reactions at the benzylic position .
Result of Action
The compound’s interactions at the benzylic position could potentially lead to various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid typically involves the protection of the hydroxyl group followed by the introduction of the benzyloxy group. One common method is the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under catalytic hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 3-(Hydroxy)-4-hydroxybenzoic acid.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(Benzyloxy)-4-hydroxybenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is employed as a precursor in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the benzyloxy group, making it less lipophilic.
3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, altering its reactivity and solubility.
3-(Methoxy)-4-hydroxybenzoic acid: Features a methoxy group instead of a benzyloxy group, affecting its chemical properties.
Uniqueness
3-(Benzyloxy)-4-hydroxybenzoic acid is unique due to the presence of both a benzyloxy and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The benzyloxy group enhances its lipophilicity, while the hydroxyl group provides sites for hydrogen bonding and reactivity.
Properties
IUPAC Name |
4-hydroxy-3-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFZIBGGMNFCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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